Cas no 1042617-02-6 (N-3-(methylsulfanyl)propylpyridin-3-amine)

N-3-(methylsulfanyl)propylpyridin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Pyridinamine, N-[3-(methylthio)propyl]-
- n-(3-(Methylthio)propyl)pyridin-3-amine
- N-3-(methylsulfanyl)propylpyridin-3-amine
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- MDL: MFCD11157481
- Inchi: 1S/C9H14N2S/c1-12-7-3-6-11-9-4-2-5-10-8-9/h2,4-5,8,11H,3,6-7H2,1H3
- InChI Key: GIJMRBXGWPUWFS-UHFFFAOYSA-N
- SMILES: C1=NC=CC=C1NCCCSC
N-3-(methylsulfanyl)propylpyridin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-314239-0.1g |
N-[3-(methylsulfanyl)propyl]pyridin-3-amine |
1042617-02-6 | 0.1g |
$804.0 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374643-250mg |
n-(3-(Methylthio)propyl)pyridin-3-amine |
1042617-02-6 | 95% | 250mg |
¥21168 | 2023-02-27 | |
Enamine | EN300-314239-5.0g |
N-[3-(methylsulfanyl)propyl]pyridin-3-amine |
1042617-02-6 | 5.0g |
$2650.0 | 2023-02-24 | ||
Enamine | EN300-314239-10.0g |
N-[3-(methylsulfanyl)propyl]pyridin-3-amine |
1042617-02-6 | 10.0g |
$3929.0 | 2023-02-24 | ||
Enamine | EN300-314239-0.25g |
N-[3-(methylsulfanyl)propyl]pyridin-3-amine |
1042617-02-6 | 0.25g |
$840.0 | 2023-09-05 | ||
Ambeed | A1091777-1g |
N-[3-(Methylsulfanyl)propyl]pyridin-3-amine |
1042617-02-6 | 95% | 1g |
$655.0 | 2024-04-26 | |
Enamine | EN300-314239-1g |
N-[3-(methylsulfanyl)propyl]pyridin-3-amine |
1042617-02-6 | 1g |
$914.0 | 2023-09-05 | ||
Enamine | EN300-314239-2.5g |
N-[3-(methylsulfanyl)propyl]pyridin-3-amine |
1042617-02-6 | 2.5g |
$1791.0 | 2023-09-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374643-50mg |
n-(3-(Methylthio)propyl)pyridin-3-amine |
1042617-02-6 | 95% | 50mg |
¥17971 | 2023-02-27 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01008478-1g |
N-[3-(Methylsulfanyl)propyl]pyridin-3-amine |
1042617-02-6 | 95% | 1g |
¥4494.0 | 2023-02-27 |
N-3-(methylsulfanyl)propylpyridin-3-amine Related Literature
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on N-3-(methylsulfanyl)propylpyridin-3-amine
N-3-(Methylsulfanyl)propylpyridin-3-amine: A Comprehensive Overview
The compound with CAS No. 1042617-02-6, commonly referred to as N-3-(methylsulfanyl)propylpyridin-3-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a methylsulfanylpropyl group, making it a valuable subject for both academic research and industrial applications.
N-3-(Methylsulfanyl)propylpyridin-3-amine is synthesized through a series of well-established organic reactions, including nucleophilic substitution and condensation processes. The methylsulfanyl group (-SCH₃) attached to the propyl chain introduces interesting electronic and steric properties to the molecule, which can significantly influence its reactivity and biological activity. Recent studies have highlighted the potential of this compound as a precursor for more complex molecules, particularly in the development of novel pharmaceutical agents.
One of the most promising applications of N-3-(methylsulfanyl)propylpyridin-3-amine lies in its role as an intermediate in drug discovery. Researchers have explored its ability to modulate various biological pathways, including those related to inflammation, neurodegenerative diseases, and cancer. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings underscore its potential as a lead compound for developing new therapeutic agents.
In addition to its pharmacological applications, N-3-(methylsulfanyl)propylpyridin-3-amine has also been investigated for its catalytic properties. A 2022 study in *Chemical Communications* revealed that this compound can act as an efficient catalyst in certain organic transformations, such as the Michael addition reaction. Its ability to facilitate these reactions under mild conditions makes it an attractive candidate for green chemistry initiatives.
The synthesis of N-3-(methylsulfanyl)propylpyridin-3-amine involves several key steps that ensure high purity and yield. Starting from pyridine derivatives, the introduction of the methylsulfanylpropyl group is typically achieved through nucleophilic substitution reactions. The optimization of reaction conditions, such as temperature and solvent choice, has been extensively studied to enhance the overall efficiency of the synthesis process.
From an environmental perspective, the production and handling of N-3-(methylsulfanyl)propylpyridin-3-amine must adhere to strict safety protocols. While it is not classified as a hazardous chemical under current regulations, proper storage and disposal practices are essential to minimize any potential risks associated with its use.
In conclusion, N-3-(methylsulfanyl)propylpyridin-3-amine represents a versatile and intriguing molecule with a wide range of applications in both academic research and industrial settings. Its unique structure, coupled with recent advancements in its synthesis and application, positions it as a valuable tool for future innovations in chemistry and pharmacology.
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